molecular formula C8H15IN2S B7452464 2-(methylthio)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazole hydroiodide

2-(methylthio)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazole hydroiodide

Cat. No.: B7452464
M. Wt: 298.19 g/mol
InChI Key: LYMYBJFTMZXQHX-UHFFFAOYSA-N
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Description

2-(methylthio)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazole hydroiodide is an organic compound with notable significance in various scientific fields. This compound is derived from the benzo[d]imidazole family, characterized by its cyclic structure which incorporates a sulfur atom and hydroiodide as a salt.

Properties

IUPAC Name

2-methylsulfanyl-3a,4,5,6,7,7a-hexahydro-1H-benzimidazole;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S.HI/c1-11-8-9-6-4-2-3-5-7(6)10-8;/h6-7H,2-5H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMYBJFTMZXQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2CCCCC2N1.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15IN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazole hydroiodide typically involves a multi-step process. One common approach includes the following steps:

  • Formation of the Benzo[d]imidazole Core: : Starting with a precursor such as o-phenylenediamine, the imidazole ring is formed via a condensation reaction with a suitable carbonyl compound under acidic or basic conditions.

  • Hydroiodide Formation: : The final step involves the addition of hydroiodic acid to form the hydroiodide salt of the compound.

Industrial Production Methods

On an industrial scale, the synthesis may involve optimized conditions to maximize yield and purity, including:

  • High-throughput synthesis reactors to manage large-scale reactions.

  • Advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions It Undergoes

2-(methylthio)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazole hydroiodide undergoes several types of chemical reactions:

  • Oxidation: : This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

  • Reduction: : Reductive reactions, typically with agents such as lithium aluminum hydride, can target the nitrogen atoms or the sulfur moiety.

  • Substitution: : The compound is reactive towards nucleophilic substitution, particularly at the sulfur atom, where it can be replaced with other nucleophiles like thiolates or amines.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: : Lithium aluminum hydride, catalytic hydrogenation.

  • Substitution: : Sodium thiolate, amines.

Major Products Formed from These Reactions

  • Oxidation: : Sulfoxides, sulfones.

  • Reduction: : Amines, reduced sulfur compounds.

  • Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is often used as a building block for the synthesis of more complex molecules due to its reactive groups and stability.

Biology

In biological research, it can be used as a ligand in the study of enzyme interactions or as a probe to investigate cellular pathways involving sulfur-containing compounds.

Medicine

Medicinally, derivatives of benzo[d]imidazole compounds, including this one, are explored for their potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry

In industry, it can be utilized in the manufacture of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The compound's effects are generally mediated through interactions with biological targets like enzymes or receptors. The sulfur moiety and the benzo[d]imidazole core play crucial roles in binding to these targets, often leading to modulation of their activity. The hydroiodide form may facilitate solubility and bioavailability.

Comparison with Similar Compounds

When compared to other benzo[d]imidazole derivatives, 2-(methylthio)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazole hydroiodide is unique due to its methylthio group which imparts distinctive reactivity and biological activity.

List of Similar Compounds

  • 2-(ethylthio)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazole

  • 2-(methylthio)-1H-benzo[d]imidazole

  • 2-(methylthio)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazole hydrobromide

There you have it—a detailed exploration of this compound. What piqued your interest about this compound?

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